2,3-Diethoxy-1,4-dinitrobutane
Description
Structure
3D Structure
Properties
CAS No. |
61580-45-8 |
|---|---|
Molecular Formula |
C8H16N2O6 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
2,3-diethoxy-1,4-dinitrobutane |
InChI |
InChI=1S/C8H16N2O6/c1-3-15-7(5-9(11)12)8(16-4-2)6-10(13)14/h7-8H,3-6H2,1-2H3 |
InChI Key |
HAIHNAXJZXIBQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C[N+](=O)[O-])C(C[N+](=O)[O-])OCC |
Origin of Product |
United States |
Synthetic Pathways to 2,3 Diethoxy 1,4 Dinitrobutane
Precursor Synthesis: Nitrobutadienes and their Halogenated Analogues
The generation of nitrobutadienes, the direct precursors to 2,3-Diethoxy-1,4-dinitrobutane, can be accomplished through various synthetic routes. These methods primarily involve either the direct nitration of butadiene derivatives or elimination reactions from suitably functionalized butane (B89635) skeletons.
Direct nitration of conjugated dienes presents a viable, albeit sometimes complex, route to nitrobutadienes. The reaction of 1,3-butadiene (B125203) with nitrating agents can lead to the formation of nitro-substituted dienes. researchgate.net For instance, the use of trifluoroacetyl nitrate (B79036) (TFAN) in acetonitrile (B52724) has been shown to effect the 1,4-addition of a nitro group and an acetamide (B32628) group to conjugated dienes. cdnsciencepub.com Another approach involves the nitration of butadiene with reagents like dinitrogen tetroxide. evitachem.com
Halogenated butadienes also serve as important substrates for synthesizing nitro-functionalized precursors. For example, 1,3,4,4-Tetrachloro-1,2-dinitrobutadiene has been synthesized by reacting a 2-nitrodiene with potassium nitrite. researchgate.net The nitration of butadiene and its halogenated derivatives with various reagents represents a key strategy in this field. researchgate.net
Table 1: Examples of Nitration Reactions for Butadiene Derivatives
| Starting Diene | Nitrating Reagent | Product(s) | Reference |
|---|---|---|---|
| 2-Methyl-1,3-butadiene | LiNO₃ / TFAA / MeCN | N-Nitro-N-(4-nitrobut-2-enyl)acetamide derivatives | cdnsciencepub.com |
| 2,3-Dimethyl-1,3-butadiene | LiNO₃ / TFAA / MeCN | N-Nitro-N-(4-nitrobut-2-enyl)acetamide derivatives | cdnsciencepub.com |
TFAA: Trifluoroacetic anhydride, MeCN: Acetonitrile
Elimination reactions provide a powerful and widely used method for constructing the double bonds in nitro-alkene systems. iitk.ac.in These reactions typically start from saturated nitro compounds and involve the removal of small molecules like water, hydrogen halides, or acetic acid. nih.govresearchgate.net
A common strategy for synthesizing (1E,3E)-1,4-dinitro-1,3-butadiene involves a two-step process starting from 1,4-dinitrobutane-2,3-diol (B8047334). nih.gov The diol is first acylated to form 2,3-diacetoxy-1,4-dinitrobutane. Subsequent elimination of two molecules of acetic acid in the presence of a base like potassium bicarbonate affords the desired conjugated dinitrodiene. nih.gov Similarly, dehydrohalogenation of halogenated dinitrobutanes, such as 2,3-dichloro-1,4-dinitrobutane, can also yield the corresponding dinitrobutadiene. nih.gov
The choice of base and solvent can significantly influence the efficiency and stereochemical outcome of the elimination reaction. iitk.ac.in For the synthesis of amino-acid-based nitroalkenes, methods involving mesyl chloride (MsCl) followed by the addition of a base like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (Et₃N) have proven effective. mdpi.com
Table 2: Elimination Reactions for Nitro-Alkene Synthesis
| Substrate | Reagents | Product | Reference |
|---|---|---|---|
| 2,3-Diacetoxy-1,4-dinitrobutane | Potassium bicarbonate, Chloroform | (1E,3E)-1,4-Dinitro-1,3-butadiene | nih.gov |
| 2,3-Dichloro-1,4-dinitrobutane | Base | (1E,3E)-1,4-Dinitro-1,3-butadiene | nih.gov |
Mechanism and Stereocontrol in the Formation of this compound
The formation of this compound from its dinitrobutadiene precursor proceeds through a nucleophilic addition mechanism. The stereochemical outcome of this reaction is of significant interest, as it determines the final three-dimensional structure of the product.
The core reaction for the synthesis of this compound is the nucleophilic addition of ethanol (B145695) to (1E,3E)-1,4-dinitro-1,3-butadiene. researchgate.net In this reaction, the alcohol acts as a nucleophile, attacking the electron-deficient carbon atoms of the conjugated nitroalkene system. libretexts.org The presence of the electron-withdrawing nitro groups activates the double bonds towards nucleophilic attack. chim.it
The mechanism generally involves the attack of the ethanol molecule on one of the double bonds of the dinitrobutadiene, leading to the formation of a resonance-stabilized carbanion intermediate. Subsequent protonation of this intermediate yields the addition product. The addition of a second ethanol molecule to the remaining double bond results in the formation of the final this compound. chemguide.co.uk Acid catalysis is often employed in the addition of alcohols to carbonyl compounds to increase the electrophilicity of the carbonyl carbon, a principle that can be extended to activated alkenes. libretexts.org
The efficiency of the synthesis of this compound can be influenced by several reaction parameters. These include temperature, reaction time, and the concentration of reactants. For instance, the treatment of (1E,3E)-1,4-dinitro-1,3-butadiene with ethanol at 25°C has been reported to yield this compound. researchgate.net
Optimizing reaction conditions is a common practice in organic synthesis to maximize yield and minimize side reactions. mdpi.com For example, in the synthesis of other butadiene derivatives, factors such as temperature and the molar ratio of reagents have been shown to significantly affect the product yield. researchgate.net While specific optimization studies for the synthesis of this compound are not extensively detailed in the provided context, general principles of reaction optimization would apply.
Regioselectivity refers to the preference for bond formation at one position over another. wikipedia.org In the addition of ethanol to 1,4-dinitro-1,3-butadiene, the addition occurs at the 2- and 3-positions of the butane backbone. This regioselectivity is dictated by the electronic effects of the nitro groups.
The stereochemistry of the addition reaction is also a critical aspect. The addition of a nucleophile to an alkene can occur in a syn or anti fashion, leading to different stereoisomers. masterorganicchemistry.com The stereochemistry of the starting (1E,3E)-1,4-dinitro-1,3-butadiene, which is typically the trans, trans isomer, will influence the stereochemistry of the resulting this compound. acs.org The reaction of (1E,3E)-1,4-dinitro-1,3-butadiene with aniline (B41778) has been shown to produce a mixture of D,L- and meso-isomers of 2,3-dianilino-1,4-dinitrobutane, indicating that the addition can lead to multiple stereochemical outcomes. researchgate.net The specific stereochemistry of this compound would depend on the precise reaction conditions and the mechanism of the nucleophilic addition.
Comparative Analysis of Synthetic Routes to Analogous Dinitrobutane Structures
The synthesis of dinitrobutane derivatives is a field of significant interest due to their applications in various chemical sectors. While the direct synthesis of this compound is not extensively documented in readily available literature, a comparative analysis of synthetic routes to analogous dinitrobutane structures provides valuable insights into the potential pathways for its formation. These syntheses often involve multi-step processes starting from simple precursors and utilizing a range of nitrating and functionalization techniques.
A prominent precursor for several dinitrobutane analogs is 1,4-dinitrobutane-2,3-diol. This key intermediate is typically synthesized through a condensation reaction between nitromethane (B149229) and glyoxal. nih.govresearchgate.net The reaction conditions for this condensation can be varied, with different acidic and basic agents being employed to catalyze the reaction. nih.gov
Once 1,4-dinitrobutane-2,3-diol is obtained, it can be further functionalized. For instance, it can undergo an acylation reaction to produce 2,3-diacetoxy-1,4-dinitrobutane. nih.govmdpi.com This diacetoxy derivative serves as a precursor for other compounds, such as (1E,3E)-1,4-dinitro-1,3-butadiene, via a dehydro-acetylation reaction. mdpi.com
Another analogous structure is 2,3-dimethyl-2,3-dinitrobutane (B1209716) (DMNB), which is prepared through an oxidative coupling reaction. One reported method involves the oxidative coupling of acetone (B3395972) oxime using hydrogen peroxide over a modified TS-1 catalyst. sioc-journal.cn A different approach utilizes a peroxidase enzyme to catalyze the reaction of propane-2-nitronate, leading to the formation of DMNB in high yields. justia.com
The synthesis of more complex dinitrobutane structures, such as 1,4-dinitrato-2,3-dinitro-2,3-bis(nitratomethylene)butane (SMX), involves a multi-step pathway. One such synthesis starts with the deprotection of 2,2,2',2'-tetramethyl-5,5'-dinitro-5,5'-bi(1,3-dioxane) to yield 2,3-bis(hydroxymethyl)-2,3-dinitrobutane-1,4-diol. This tetra-ol is then nitrated to produce the final SMX product. researchgate.neticm.edu.pl
The table below provides a comparative overview of the synthetic routes to these analogous dinitrobutane structures.
| Target Compound | Starting Material(s) | Key Reagents/Catalysts | Intermediate(s) | Synthetic Approach |
| 1,4-Dinitrobutane-2,3-diol | Nitromethane, Glyoxal | Alkaline or acidic agents | - | Condensation Reaction |
| 2,3-Diacetoxy-1,4-dinitrobutane | 1,4-Dinitrobutane-2,3-diol | Acetyl chloride, Glacial acetic acid | - | Acylation |
| 2,3-Dimethyl-2,3-dinitrobutane (DMNB) | Acetone oxime | H₂O₂, Modified TS-1 catalyst | - | Oxidative Coupling |
| 2,3-Dimethyl-2,3-dinitrobutane (DMNB) | Propane-2-nitronate | Peroxidase enzyme | - | Enzymatic Oxidative Coupling |
| 1,4-Dinitrato-2,3-dinitro-2,3-bis(nitratomethylene)butane (SMX) | 2,2,2',2'-Tetramethyl-5,5'-dinitro-5,5'-bi(1,3-dioxane) | Concentrated HCl (deprotection), Nitrating agent | 2,3-Bis(hydroxymethyl)-2,3-dinitrobutane-1,4-diol | Deprotection followed by Nitration |
This comparative analysis highlights the diversity of synthetic strategies employed to create various dinitrobutane structures. The choice of synthetic route is dictated by the desired substitution pattern on the butane backbone, with methods ranging from simple condensation and acylation to more complex oxidative couplings and multi-step functional group transformations. These established methods for analogous compounds lay a foundational framework for developing a synthetic pathway to this compound, which would likely involve the etherification of the hydroxyl groups of 1,4-dinitrobutane-2,3-diol.
Chemical Transformations and Reactivity of 2,3 Diethoxy 1,4 Dinitrobutane
Mechanistic Investigations of Subsequent Reactions
Mechanistic studies are crucial for understanding the reaction pathways of polyfunctional molecules. For a compound like 2,3-Diethoxy-1,4-dinitrobutane, investigations would likely focus on the interplay between the nitro and ether groups.
The reactivity of nitroalkanes often involves the carbon atom alpha to the nitro group, which is acidic and can be deprotonated to form a nitronate anion. wikipedia.org This anion is a potent nucleophile. lkouniv.ac.in In the case of this compound, the presence of two nitro groups on adjacent carbons (a vicinal dinitro arrangement) would influence the acidity and nucleophilicity of the corresponding nitronates.
Nucleophilic substitution reactions on similar saturated carbon chains can be challenging. However, the nitro group itself can sometimes act as a leaving group, particularly under specific reaction conditions, though this is less common than for halides. The ether functionalities (diethoxy groups) are generally stable and less prone to nucleophilic attack unless activated, for example, by strong acids.
Reactions of related vicinal dinitro compounds with reagents like tin(II) chloride have been shown to result in elimination to form alkenes, proceeding through a proposed radical anion intermediate. colab.ws It is conceivable that this compound could undergo similar elimination reactions.
Table 1: Potential Nucleophilic Reactions and Expected Outcomes
| Reactant/Condition | Potential Reaction Type | Expected Product Class | Notes |
| Strong Base (e.g., NaH, LDA) | Deprotonation | Nitronate Anion | Formation of a nucleophile for subsequent reactions. |
| Reducing Agent (e.g., SnCl₂) | Reductive Elimination | Diethoxy-substituted alkene | Based on reactivity of other vicinal dinitro compounds. colab.ws |
| Strong Nucleophile | Substitution (of Nitro Group) | Substituted alkane | This is generally a difficult reaction for nitroalkanes. |
Understanding the intermediates and transition states is key to controlling reaction outcomes. For reactions involving this compound, computational chemistry would be a valuable tool to model the structures and energies of potential intermediates such as nitronate anions, radical anions, or cationic species that might form during a reaction.
For instance, in a base-catalyzed reaction, the formation of a mono- or di-nitronate would be a key intermediate. The stability and subsequent reaction pathway of this intermediate would depend on factors like the solvent, temperature, and the nature of the counter-ion. wikipedia.org Spectroscopic techniques like NMR could potentially be used to observe stable intermediates or products of their trapping.
Exploration of Derivatization Chemistry
The functional groups of this compound offer several possibilities for derivatization to create new molecules with potentially useful properties.
The nitro groups are highly versatile and can be transformed into a wide range of other functional groups. nih.gov For example, reduction of the nitro groups can lead to amines, which would yield a diaminodiethoxybutane. This transformation opens up a vast area of derivatization chemistry.
Table 2: Potential Derivatization Reactions of the Nitro Groups
| Reaction Type | Reagents | Product Functional Group |
| Reduction | H₂, Raney Ni or PtO₂ | Amine (-NH₂) |
| Nef Reaction | Base, then H₂SO₄ | Ketone (=O) |
| Conversion to Oxime | Reducing agents like SnCl₂ | Oxime (=NOH) |
Saturated alkanes like this compound are not suitable substrates for cycloaddition reactions themselves. However, it is a common strategy to first convert dinitroalkanes into conjugated nitrodienes, which are excellent partners in cycloaddition reactions. mdpi.commdpi.com For example, elimination of the elements of HNO₂ or other groups from a suitable precursor derived from this compound could potentially yield a diethoxy-substituted dinitrobutadiene.
Such a diene could then participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienophiles to form six-membered rings. mdpi.commdpi.com The electronic nature of the diene, influenced by both the nitro and ethoxy groups, would determine its reactivity and the types of dienophiles it would react with. Conjugated nitrodienes are known to be used in the synthesis of various five- and six-membered heterocycles. mdpi.com
The synthesis of heterocyclic compounds from dinitro precursors is a well-established field. researchgate.net A common approach involves the reduction of the dinitro compound to a diamine, followed by cyclization with a suitable dielectrophile. For example, the reduction of this compound would yield 2,3-Diethoxybutane-1,4-diamine. This diamine could then be reacted with dicarbonyl compounds, for instance, to form substituted pyrazines or other nitrogen-containing heterocycles.
Another pathway could involve the partial reduction of the dinitro compound to a nitro-amine, which could then undergo intramolecular reactions. The versatility of the nitro group allows for its conversion into various functionalities that can participate in cyclization reactions. researchgate.net For example, conversion to an oxime followed by cyclization is a known route to certain N-O heterocycles. researchgate.net
Oxidative and Reductive Transformations of the Nitro and Ether Groups
The strategic transformation of the nitro and ether functionalities in this compound would be a key step in its potential use as a synthetic intermediate. The selective modification of one group while preserving the other presents a significant chemical challenge and opportunity.
The reduction of nitro groups is a fundamental transformation in organic synthesis, offering a pathway to various nitrogen-containing functionalities, most notably primary amines. Aliphatic nitro compounds can be readily reduced to amines using a variety of reagents. researchgate.netsci-hub.se The presence of ether linkages is generally not expected to interfere with the reduction of the nitro groups, as ethers are typically stable under most reducing conditions that target nitro functionalities. numberanalytics.com
Catalytic hydrogenation stands out as a highly effective and clean method for this transformation. commonorganicchemistry.com The use of catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas would be expected to convert the dinitro compound to the corresponding diamine, 2,3-diethoxybutane-1,4-diamine. commonorganicchemistry.comlibretexts.org This method is known for its high efficiency and chemoselectivity, often leaving other functional groups like ethers untouched. nowgonggirlscollege.co.in
Alternatively, metal-acid systems, such as iron (Fe) or tin (Sn) in the presence of a strong acid like hydrochloric acid (HCl), are classic reagents for nitro group reduction. savemyexams.com These methods are robust but may be less suitable for substrates sensitive to strongly acidic conditions. Other reducing agents like lithium aluminum hydride (LiAlH₄) are also capable of reducing aliphatic nitro compounds to amines. commonorganicchemistry.com
Partial reduction of one nitro group in a dinitro compound can sometimes be achieved by using specific reagents or carefully controlling reaction conditions, though achieving high selectivity can be challenging. researchgate.net For instance, reagents like sodium sulfide (B99878) (Na₂S) have been noted for their ability to selectively reduce one nitro group in certain aromatic dinitro compounds, although their efficacy with aliphatic dinitro ethers is not well-documented. commonorganicchemistry.com
The complete reduction of both nitro groups would yield 2,3-diethoxybutane-1,4-diamine, a potentially valuable building block for the synthesis of polymers, ligands for metal complexes, or other biologically active molecules.
Table 1: Predicted Reductive Transformations of the Nitro Groups in this compound
| Reagent(s) | Predicted Product(s) | Functional Group Transformation | Notes |
| H₂, Pd/C | 2,3-Diethoxybutane-1,4-diamine | -NO₂ → -NH₂ | High efficiency and selectivity expected. commonorganicchemistry.comnowgonggirlscollege.co.in |
| H₂, Raney Ni | 2,3-Diethoxybutane-1,4-diamine | -NO₂ → -NH₂ | Good alternative to Pd/C, especially if dehalogenation is a concern in related structures. commonorganicchemistry.com |
| Fe, HCl | 2,3-Diethoxybutane-1,4-diamine | -NO₂ → -NH₂ | A classic, robust method. savemyexams.com |
| Sn, HCl | 2,3-Diethoxybutane-1,4-diamine | -NO₂ → -NH₂ | Similar to Fe/HCl. |
| LiAlH₄ | 2,3-Diethoxybutane-1,4-diamine | -NO₂ → -NH₂ | A powerful reducing agent. commonorganicchemistry.com |
The oxidation of the ether functional groups in this compound would likely target the α-carbon (the carbon atom adjacent to the ether oxygen). The presence of the electron-withdrawing nitro groups on the butane (B89635) backbone could potentially influence the reactivity of the ether linkages, although specific studies on this interaction are lacking. Generally, ethers are relatively resistant to oxidation but can be converted to esters or lactones under specific conditions. numberanalytics.com
Powerful oxidizing agents are typically required for this transformation. For instance, ruthenium tetroxide (RuO₄), often generated in situ from a ruthenium precursor like RuCl₃ with an oxidant such as sodium periodate (B1199274) (NaIO₄), is known to oxidize ethers to esters. In the case of this compound, this could potentially lead to the formation of an ester at one or both of the ether positions.
Another approach involves the use of sodium bromate (B103136) (NaBrO₃) in combination with sodium bisulfite (NaHSO₃), which has been shown to oxidize ethers to esters. researchgate.net The reaction proceeds under relatively mild conditions and could be a viable method for the transformation of the diethoxy compound.
It is important to note that the nitro groups themselves are generally stable to many oxidizing conditions. However, the strong oxidizing environments required to transform the ether groups could potentially lead to undesired side reactions or degradation of the molecule, especially given the presence of the activating nitro functionalities. The selective oxidation of the ether groups in the presence of nitro groups would require careful selection of reagents and optimization of reaction conditions.
The successful oxidation of the ether groups would yield novel ester-functionalized dinitrobutane derivatives, which could serve as precursors for polyesters or other complex molecules.
Table 2: Predicted Oxidative Transformations of the Ether Groups in this compound
| Reagent(s) | Predicted Product(s) | Functional Group Transformation | Notes |
| RuCl₃, NaIO₄ | Ester-functionalized dinitrobutane | -O-CH₂CH₃ → -O-C(=O)CH₃ | Powerful oxidizing system for ethers. |
| NaBrO₃, NaHSO₃ | Ester-functionalized dinitrobutane | -O-CH₂CH₃ → -O-C(=O)CH₃ | A milder alternative for ether oxidation. researchgate.net |
| CrO₃ | Ester-functionalized dinitrobutane | -O-CH₂CH₃ → -O-C(=O)CH₃ | Strong oxidizing agent, selectivity might be an issue. numberanalytics.com |
Computational and Theoretical Aspects of 2,3 Diethoxy 1,4 Dinitrobutane
Conformational Analysis and Molecular Dynamics Simulations:This area of study would explore the three-dimensional shapes the molecule can adopt and its dynamic behavior over time.
No specific studies on the conformational preferences of the ethoxy and nitro groups in 2,3-Diethoxy-1,4-dinitrobutane were found. Such an analysis would be critical to understanding its physical and biological properties.
Molecular dynamics simulations, which would provide insight into the movement and interactions of the molecule in different environments, have not been published for this compound.
Structure-Reactivity Relationship Elucidation through Theoretical Models:This involves connecting the molecule's structure to its chemical reactivity, often through Quantitative Structure-Activity Relationship (QSAR) models.
Without experimental reactivity data and a cohort of related molecules, the development of a specific QSAR model for this compound is not feasible.
Advanced Analytical Methodologies for the Characterization of 2,3 Diethoxy 1,4 Dinitrobutane
High-Resolution Spectroscopic Techniques
High-resolution spectroscopy is instrumental in elucidating the molecular structure of organic compounds. A combination of Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR and Raman), and mass spectrometry would be required for the complete characterization of 2,3-Diethoxy-1,4-dinitrobutane.
Multinuclear NMR Spectroscopy for Complete Structural Assignment
Multinuclear NMR spectroscopy is a powerful, non-destructive technique for determining the precise connectivity of atoms in a molecule. spiedigitallibrary.orgtandfonline.com For this compound, a comprehensive NMR analysis would involve ¹H NMR, ¹³C NMR, and potentially ¹⁴N or ¹⁵N NMR spectroscopy.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The expected signals would correspond to the ethoxy groups (triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and the butane (B89635) backbone protons. The chemical shifts and coupling constants of the methine (CH) and methylene (CH₂) protons of the butane backbone would be crucial for confirming the substitution pattern.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. Distinct signals would be expected for the methyl and methylene carbons of the ethoxy groups, as well as for the carbons of the butane backbone. The chemical shifts of the carbons bonded to the nitro groups and the ether oxygens would be significantly different from those of the other carbons, providing key structural information.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the assignment of the ¹³C NMR signals.
A hypothetical ¹H and ¹³C NMR data table for this compound is presented below, based on typical chemical shifts for similar functional groups.
| Atom | Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data |
| Position | Chemical Shift (ppm) | Multiplicity |
| 1,4 (-CH₂NO₂) | ~4.5 - 4.8 | dd |
| 2,3 (-CHOEt) | ~3.8 - 4.1 | m |
| Ethoxy (-OCH₂CH₃) | ~3.5 - 3.7 | q |
| Ethoxy (-OCH₂CH₃) | ~1.1 - 1.3 | t |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the nitro (NO₂) and ether (C-O-C) functional groups. Strong asymmetric and symmetric stretching vibrations for the nitro group would appear in the regions of approximately 1550-1570 cm⁻¹ and 1360-1380 cm⁻¹, respectively. The C-O stretching vibrations of the ethoxy groups would be observed in the range of 1050-1150 cm⁻¹. C-H stretching and bending vibrations would also be present.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to the FT-IR spectrum. The nitro group also gives characteristic Raman signals. Due to the symmetry of the molecule, some vibrations might be Raman active but IR inactive, or vice versa, providing a more complete vibrational analysis.
A table summarizing the expected key vibrational frequencies is provided below.
| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | ~1550 - 1570 (Strong) | ~1550 - 1570 (Medium) |
| Nitro (NO₂) | Symmetric Stretch | ~1360 - 1380 (Strong) | ~1360 - 1380 (Strong) |
| Ether (C-O-C) | Stretch | ~1050 - 1150 (Strong) | ~1050 - 1150 (Weak) |
| Alkane (C-H) | Stretch | ~2850 - 3000 (Medium) | ~2850 - 3000 (Strong) |
High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns.
Molecular Formula Determination: HRMS would be used to measure the exact mass of the molecular ion ([M]⁺ or a protonated/adduct ion like [M+H]⁺ or [M+Na]⁺). This high-precision mass measurement allows for the unambiguous determination of the molecular formula, C₈H₁₆N₂O₆ in this case, by comparing the experimental mass to the calculated masses of possible elemental compositions.
Fragmentation Pattern Analysis: Techniques such as Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS) would be used to fragment the molecule. The analysis of the resulting fragment ions provides valuable information about the molecular structure. Expected fragmentation pathways for this compound would include the loss of nitro groups (NO₂), ethoxy groups (OC₂H₅), and cleavage of the butane backbone. The fragmentation pattern serves as a fingerprint for the compound and helps to confirm the proposed structure.
Chromatographic Purity Assessment and Separation Techniques
Chromatographic methods are essential for assessing the purity of a compound and for separating it from any impurities or byproducts from a reaction mixture.
Gas Chromatography (GC) for Volatile Product Analysis
Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. While dinitroalkanes can be thermally sensitive, with appropriate conditions, GC can be used for purity assessment.
GC Analysis: A GC analysis would involve injecting a solution of the compound into a heated injection port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. The retention time is a characteristic property of the compound under specific GC conditions. The presence of multiple peaks would indicate the presence of impurities. The analysis of dinitroalkanes by GC has been reported in the literature, often in the context of environmental or forensic analysis. chemrxiv.org
Liquid Chromatography (LC) for Non-Volatile Components
For compounds that may be thermally labile, High-Performance Liquid Chromatography (HPLC) is the preferred method for purity analysis and separation.
LC Analysis: In HPLC, a solution of the sample is pumped through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely be effective. spiedigitallibrary.orgnih.gov A UV detector would be suitable for detection, as the nitro groups provide a chromophore. The purity of the sample can be determined by the relative area of the main peak in the chromatogram. Preparative HPLC could be used to isolate the pure compound from a mixture.
The application of these advanced analytical methodologies would provide a comprehensive and scientifically rigorous characterization of this compound, ensuring its structural identity and purity.
X-ray Crystallography for Solid-State Structural Determination
A comprehensive search of scientific literature and crystallographic databases has revealed no publicly available X-ray crystallography data for the compound this compound. Extensive queries of chemical and crystallographic repositories, including the Cambridge Crystallographic Data Centre (CCDC), which serves as the world's primary repository for small-molecule organic and metal-organic crystal structures, did not yield any deposition or publication detailing the solid-state structure of this specific compound.
Therefore, it is not possible to provide detailed research findings, data tables on crystal parameters, bond lengths, bond angles, or a discussion on the molecular conformation and intermolecular interactions based on experimental X-ray diffraction analysis for this compound. The generation of scientifically accurate content for this specific subsection, as per the provided outline, is contingent on the existence of such published data.
While X-ray crystallography remains a powerful and definitive technique for elucidating the three-dimensional atomic arrangement of crystalline solids, its application and the subsequent public dissemination of the results are dependent on the specific research interests and priorities of the scientific community. The absence of data for this compound suggests that its single crystals have either not been subjected to X-ray diffraction analysis or the results of such studies have not been published in the accessible scientific literature.
Future Research Directions and Applications in Advanced Chemical Synthesis
Utilization of 2,3-Diethoxy-1,4-dinitrobutane as a Synthetic Synthon for Complex Architectures
The strategic value of a chemical compound in organic synthesis is often defined by its utility as a synthon—a molecular fragment that can be strategically incorporated into a larger, more complex molecule. The structure of this compound offers multiple reactive sites, making it a promising synthon for constructing intricate molecular architectures. The nitro groups, potent electron-withdrawing groups, activate the adjacent carbon atoms and can be transformed into a wide array of other functional groups, such as amines, oximes, or carbonyls. sci-hub.sesvedbergopen.com The ethoxy groups, on the other hand, can be targeted for cleavage to reveal hydroxyl functionalities, which can then participate in further reactions.
Research in this area will likely focus on exploiting the versatile reactivity of the nitro groups. For instance, reduction of the dinitro compound can lead to the corresponding diamine, a key precursor for synthesizing heterocyclic compounds like pyrroles and saturated five- and six-membered rings. sci-hub.se Furthermore, the nitro groups can participate in Henry (nitro-aldol) reactions and Michael additions, allowing for the formation of new carbon-carbon bonds. sci-hub.se
A particularly compelling avenue of research is the stereoselective transformation of this compound. youtube.com The molecule possesses two stereocenters at the C2 and C3 positions. The development of stereoselective methods to synthesize specific stereoisomers (e.g., (2R,3R), (2S,3S), or meso) of this compound would be a significant advancement. beilstein-journals.orgscispace.com These enantiomerically pure synthons could then be used in the asymmetric synthesis of complex natural products and pharmaceuticals, where precise control of stereochemistry is critical. beilstein-journals.org The synthesis of conformationally constrained amino acid analogues is one area where such bridged synthons have proven valuable. scispace.com
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents | Potential Product(s) | Application |
| Nitro Group Reduction | H₂, Pd/C or SnCl₂/HCl | 2,3-Diethoxybutane-1,4-diamine | Precursor for heterocycles, polyamides |
| Elimination | Base (e.g., DBU) | 2,3-Diethoxy-1,3-butadiene | Diene for Diels-Alder reactions |
| Acetal Hydrolysis | Aqueous Acid | 1,4-Dinitrobutane-2,3-diol (B8047334) | Polyol for further functionalization |
| Denitration | Radical initiator (e.g., Bu₃SnH) | 2,3-Diethoxybutane | Saturated alkane synthesis |
| Henry Reaction | Aldehydes, Base | Complex polyfunctional nitro compounds | C-C bond formation |
Development of Green Chemistry Approaches for its Synthesis and Transformation
Modern synthetic chemistry places a strong emphasis on sustainability and the principles of green chemistry. rsc.org Future research must therefore address the development of environmentally benign methods for both the synthesis and subsequent transformations of this compound.
The synthesis of the precursor, 1,4-dinitrobutane-2,3-diol, is typically achieved through the condensation of nitromethane (B149229) and glyoxal. nih.govresearchgate.netmdpi.com Green approaches to this initial step could involve the use of water as a solvent, biodegradable catalysts, or biocatalytic methods to improve efficiency and reduce waste. The subsequent etherification step to produce the diethoxy derivative traditionally might use alkyl halides and a strong base, generating salt waste. Alternative, greener etherification methods, such as using diethyl sulfate (B86663) with a recyclable base or employing catalytic amounts of acid with ethanol (B145695) under dehydrating conditions, could be explored.
For its transformations, the use of hazardous reagents should be minimized. For example, catalytic transfer hydrogenation using formic acid or its salts as a hydrogen source could replace traditional reduction methods that use stoichiometric metals like tin. The use of renewable energy sources, such as concentrated solar radiation, in conjunction with natural catalysts like lemon juice, has shown promise in synthesizing other complex molecules and could be adapted for transformations of this compound. nih.gov The goal is to develop synthetic routes that are not only efficient but also have a minimal environmental footprint, aligning with the broader shift towards sustainable chemical manufacturing. rsc.org
Table 2: Comparison of Traditional vs. Green Synthetic Approaches
| Synthetic Step | Traditional Method | Potential Green Alternative | Green Chemistry Principle(s) |
| Synthesis | |||
| Diol Formation | Nitromethane & Glyoxal in organic solvent | Aqueous conditions, biocatalyst | Safer Solvents, Renewable Feedstocks |
| Etherification | Ethyl halide, strong base | Diethyl carbonate, catalytic base | Atom Economy, Less Hazardous Synthesis |
| Transformation | |||
| Nitro Reduction | SnCl₂ or Fe in strong acid | Catalytic transfer hydrogenation (e.g., H₂, Pd/C) | Catalysis, Waste Prevention |
| C-C Bond Formation | Stoichiometric strong bases | Organocatalysis, solid-supported catalysts | Catalysis, Design for Energy Efficiency |
Exploration of its Role in Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits, held together by non-covalent interactions. researchgate.netlongdom.org The structure of this compound, with its combination of hydrogen bond acceptors (oxygen atoms in the nitro and ethoxy groups) and a flexible carbon backbone, makes it an intriguing candidate for studies in molecular recognition and self-assembly. nptel.ac.in
Future research could investigate the ability of this compound to act as a guest molecule within synthetic host cavities like cyclodextrins, calixarenes, or cucurbiturils. nptel.ac.innih.gov The binding process would be driven by a combination of hydrophobic interactions involving the ethyl groups and specific hydrogen bonding or dipole-dipole interactions with the nitro and ether functionalities. Such host-guest complexes could be used to control the reactivity of the dinitro compound or to develop molecular sensors.
Furthermore, the potential for self-assembly can be explored. The interplay of weak interactions, such as C-H···O hydrogen bonds involving the nitro groups, could lead to the formation of ordered structures in the solid state or in solution. fu-berlin.de The nitro group is a known participant in forming such interactions, which can direct the formation of specific crystalline architectures. svedbergopen.com Understanding how the stereochemistry of this compound influences its self-assembly could lead to the design of new materials with tailored properties. Metal-organic frameworks (MOFs) are another area of interest, where this molecule could potentially be incorporated as a flexible ligand or a guest, influencing the framework's properties for applications like gas storage or sensing of other nitro-compounds. researchgate.netresearchgate.net
Table 3: Potential Non-Covalent Interactions of this compound
| Interaction Type | Participating Group(s) | Potential Role in Supramolecular Chemistry |
| Hydrogen Bonding (C-H···O) | C-H bonds and Oxygen atoms of nitro/ethoxy groups | Crystal engineering, directing self-assembly. fu-berlin.de |
| Dipole-Dipole Interactions | Polar C-NO₂ and C-O bonds | Molecular recognition, guest binding. |
| van der Waals Forces | Alkyl chains (ethyl groups) | Hydrophobic effect, stabilization of complexes in aqueous media. researchgate.net |
| Host-Guest Interactions | Entire molecule as guest | Encapsulation within macrocycles (e.g., cyclodextrins) for controlled release or reactivity. nih.gov |
Integration of Machine Learning and AI in Predicting its Reactivity and Designing New Transformations
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and reaction outcomes. neurips.ccnih.gov For a relatively unstudied molecule like this compound, these computational tools offer a powerful approach to accelerate its investigation.
Machine learning models can be trained on large datasets of chemical reactions to predict the most likely products when this compound is subjected to various reagents and conditions. neurips.cc This can help chemists prioritize experiments and avoid unproductive reaction pathways. For example, AI could predict the regioselectivity and stereoselectivity of reactions, which is particularly relevant given the molecule's multiple functional groups and stereocenters. nih.gov
Beyond predicting reactivity, AI can be used in de novo design to propose novel transformations or applications. By inputting the structure of this compound, generative models could suggest new, synthetically accessible molecules with desirable properties that could be derived from it. Computational tools like Density Functional Theory (DFT) can be combined with ML to calculate and predict properties such as bond dissociation energies, which can indicate the most likely points of initial decomposition or reaction, and spectroscopic data to aid in characterization. researchgate.net This synergy between computational prediction and experimental validation will be crucial for unlocking the full synthetic potential of this compound.
Table 4: Applications of Machine Learning and AI for this compound Research
| AI/ML Application | Description | Potential Impact |
| Reaction Prediction | Models predict the products, yields, and optimal conditions for reactions involving the target molecule. neurips.cc | Accelerates discovery of new transformations; reduces experimental cost and waste. |
| Property Prediction | Algorithms estimate physical, chemical, and spectroscopic properties (e.g., solubility, stability, NMR spectra). researchgate.net | Guides experimental design and aids in the characterization of new compounds. |
| Reactivity Mapping | AI can identify the most reactive sites on the molecule under different chemical environments. nih.gov | Provides insights into reaction mechanisms and helps control selectivity. |
| De Novo Design | Generative models propose novel molecular structures that can be synthesized from this compound. nih.gov | Expands the scope of accessible chemical space for drug discovery and materials science. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
